molecular formula C16H12F3N3S B5565826 4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL CAS No. 298687-03-3

4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5565826
CAS No.: 298687-03-3
M. Wt: 335.3 g/mol
InChI Key: AYAYMNNHDDTQDQ-UHFFFAOYSA-N
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Description

4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a trifluoromethyl group, which enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the reaction of 3-(trifluoromethyl)benzylamine with phenyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.

    Cyclization: The triazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and electrophiles such as halogens for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, halogenated derivatives from substitution, and various heterocyclic compounds from cyclization reactions.

Scientific Research Applications

4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with various molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, making it a potent inhibitor. The compound can interfere with enzyme activity by binding to the active site, thereby blocking substrate access and inhibiting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar structure.

    Trazodone: An antidepressant containing a triazole moiety.

Uniqueness

4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to the presence of both a trifluoromethyl group and a thiol group, which confer enhanced chemical stability and biological activity compared to other triazole derivatives .

Biological Activity

4-Phenyl-5-{[3-(trifluoromethyl)phenyl]methyl}-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a triazole ring, which is known for its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, including synthesis methods, structure-activity relationships (SAR), and therapeutic applications.

The molecular formula of this compound is C10H8F3N3SC_{10}H_{8}F_{3}N_{3}S, with a molecular weight of 259.25 g/mol. The structure features a triazole ring linked to a phenyl group and a trifluoromethyl substituent, which may enhance its biological activity through electronic effects and steric interactions.

PropertyValue
Chemical FormulaC₁₀H₈F₃N₃S
Molecular Weight259.25 g/mol
IUPAC Name5-{[3-(trifluoromethyl)phenyl]methyl}-4H-1,2,4-triazole-3-thiol
AppearancePowder
Storage TemperatureRoom temperature

Synthesis

The synthesis of triazole derivatives typically involves the reaction of isothiocyanates with hydrazides. For this specific compound, a base-catalyzed intramolecular dehydrative cyclization method is commonly employed. This method allows for the formation of the triazole ring while introducing various substituents that can modulate biological activity.

Antimicrobial Activity

Triazole compounds are well-documented for their antimicrobial properties. Studies have shown that derivatives like this compound exhibit significant antibacterial and antifungal activities. For instance, certain synthesized triazoles have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections resistant to conventional antibiotics .

Anticancer Activity

Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms. The compound's ability to interact with specific molecular targets involved in cell growth and survival pathways has been explored. In vitro studies have shown that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Anti-inflammatory and Analgesic Effects

Triazoles also exhibit anti-inflammatory properties by modulating inflammatory pathways. Compounds similar to this compound have been reported to reduce inflammation in various models of disease. This makes them potential candidates for developing new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by their structural characteristics. Modifications at the phenyl ring or the introduction of electron-withdrawing groups like trifluoromethyl can enhance potency and selectivity against specific targets. The SAR studies suggest that optimizing these substituents can lead to improved therapeutic profiles .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several 1,2,4-triazole derivatives against common pathogens. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
  • Anticancer Properties : In vitro assays demonstrated that certain triazole derivatives could inhibit the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis. The presence of the thiol group was critical for enhancing cytotoxic effects .

Properties

IUPAC Name

4-phenyl-3-[[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3S/c17-16(18,19)12-6-4-5-11(9-12)10-14-20-21-15(23)22(14)13-7-2-1-3-8-13/h1-9H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAYMNNHDDTQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128212
Record name 2,4-Dihydro-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298687-03-3
Record name 2,4-Dihydro-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298687-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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